molecular formula C17H12N4O2 B2378140 (Z)-2-Cyano-3-(furan-2-yl)-N-(3-imidazol-1-ylphenyl)prop-2-enamide CAS No. 1424634-78-5

(Z)-2-Cyano-3-(furan-2-yl)-N-(3-imidazol-1-ylphenyl)prop-2-enamide

Cat. No.: B2378140
CAS No.: 1424634-78-5
M. Wt: 304.309
InChI Key: LIBNBDDMRBYOPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-Cyano-3-(furan-2-yl)-N-(3-imidazol-1-ylphenyl)prop-2-enamide is an organic compound that features a cyano group, a furan ring, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Cyano-3-(furan-2-yl)-N-(3-imidazol-1-ylphenyl)prop-2-enamide typically involves multi-step organic reactions. One common method includes:

    Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.

    Introduction of the cyano group: This can be achieved via nucleophilic substitution reactions.

    Formation of the imidazole ring: The imidazole ring can be synthesized through condensation reactions involving suitable amines and aldehydes.

    Coupling reactions: The final step involves coupling the furan and imidazole rings with the cyano group under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it into amines or other functional groups.

    Substitution: The compound can participate in substitution reactions, especially at the imidazole ring, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Transition metal catalysts like palladium or platinum are often used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furanones, while reduction of the cyano group can yield primary amines.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Biological assays: The compound can be used in various biological assays to study enzyme interactions and inhibition.

Medicine

    Drug development: Due to its unique structure, the compound may be explored for potential therapeutic applications, such as enzyme inhibitors or receptor modulators.

Industry

    Material science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (Z)-2-Cyano-3-(furan-2-yl)-N-(3-imidazol-1-ylphenyl)prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-Cyano-3-(furan-2-yl)-N-(3-pyridyl)prop-2-enamide: Similar structure but with a pyridine ring instead of an imidazole ring.

    (Z)-2-Cyano-3-(furan-2-yl)-N-(3-thiazolyl)prop-2-enamide: Similar structure but with a thiazole ring instead of an imidazole ring.

Uniqueness

The uniqueness of (Z)-2-Cyano-3-(furan-2-yl)-N-(3-imidazol-1-ylphenyl)prop-2-enamide lies in its combination of the furan, cyano, and imidazole groups, which confer specific chemical and biological properties that are distinct from other similar compounds.

Properties

IUPAC Name

(Z)-2-cyano-3-(furan-2-yl)-N-(3-imidazol-1-ylphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O2/c18-11-13(9-16-5-2-8-23-16)17(22)20-14-3-1-4-15(10-14)21-7-6-19-12-21/h1-10,12H,(H,20,22)/b13-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBNBDDMRBYOPP-LCYFTJDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CN=C2)NC(=O)C(=CC3=CC=CO3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)N2C=CN=C2)NC(=O)/C(=C\C3=CC=CO3)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.